

An In-depth Technical Guide to LB30870 and its Prodrug LB30889

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Compound of Interest

Compound Name: LB30870

Cat. No.: B3062492

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A Novel Direct Thrombin Inhibitor for Anticoagulation Therapy

Audience: Researchers, scientists, and drug development professionals.

Introduction

LB30870 is a potent, selective, and orally active direct inhibitor of thrombin, a key serine protease in the coagulation cascade.[1][2] Its development addresses the ongoing need for effective and safe oral anticoagulants for the prevention and treatment of thromboembolic disorders. To enhance its oral bioavailability, a double prodrug, LB30889, was synthesized.[1] This technical guide provides a comprehensive overview of the available preclinical and clinical data on **LB30870** and LB30889, focusing on their mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used in their evaluation.

Core Compound Profiles

LB30870: The Active Moiety

LB30870 acts directly on thrombin, inhibiting its enzymatic activity without the need for a cofactor like antithrombin.[3] This direct inhibition prevents the conversion of fibrinogen to fibrin, a critical step in clot formation.[4]

Chemical Structure of **LB30870**:

- IUPAC Name: ((S)-1-((S)-2-(((5-carbamimidoylthiophen-2-yl)methyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3,3-diphenylpropan-2-yl)glycine[5]
- Chemical Formula: C₂₈H₃₁N₅O₄S[5]
- Molecular Weight: 533.64 g/mol [5]

LB30889: The Prodrug

LB30889 is a double prodrug of **LB30870**, designed to improve its oral absorption characteristics.[1] This was achieved by masking both the amidine and carboxyl functional groups of the parent molecule.[1] However, preclinical studies in rats and dogs indicated that the oral bioavailability of LB30889 was not superior to that of **LB30870**. [1]

Chemical Structure of LB30889:

The precise chemical structure of LB30889, including the specific blocking groups used for the amidine and carboxyl moieties, is not publicly available in the reviewed literature.

Mechanism of Action: Direct Thrombin Inhibition

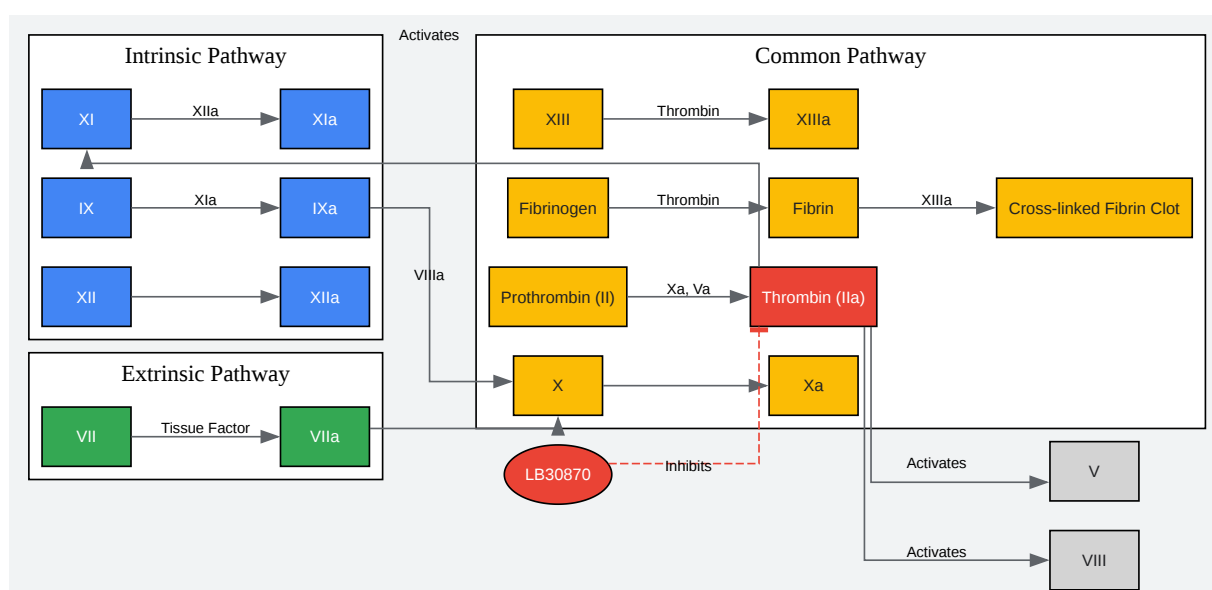
LB30870 exerts its anticoagulant effect by directly binding to the active site of thrombin (Factor IIa), thereby inhibiting its enzymatic activity. Thrombin plays a central role in the coagulation cascade by:

- Catalyzing the conversion of soluble fibrinogen to insoluble fibrin monomers, which polymerize to form a stable clot.[4]
- Amplifying its own generation by activating upstream coagulation factors, including Factor V, Factor VIII, and Factor XI.[6]
- Promoting platelet activation.[4]

By inhibiting thrombin, **LB30870** effectively attenuates the final steps of clot formation and the amplification of the coagulation cascade.

Signaling Pathway: The Coagulation Cascade and the Role of Thrombin Inhibition

The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of intervention for a direct thrombin inhibitor like **LB30870**.



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Caption: The Coagulation Cascade and Inhibition by **LB30870**.

Preclinical Data

In Vitro Thrombin Inhibition

LB30870 has demonstrated potent and selective inhibition of thrombin in in vitro assays.

Compound	Thrombin Inhibition Constant (Ki) (nM)
LB30870	0.02[1][2]
Melagatran	1.3[1][2]
Argatroban	4.5[1][2]

Table 1: In Vitro Thrombin Inhibition Constants.

In Vivo Antithrombotic Efficacy (Rat Venous Stasis Model)

The antithrombotic efficacy of **LB30870** was evaluated in a rat model of venous stasis.

Compound	ED ₅₀ (intravenous bolus + infusion)
LB30870	50 µg/kg + 2 µg/kg/min[1]
Melagatran	35 µg/kg + 1.4 µg/kg/min[1]
Enoxaparin	200 µg/kg + 8.3 µg/kg/min[1]

Table 2: Antithrombotic Efficacy in a Rat Venous Stasis Model.

Clinical Data: Phase 1 Study in Healthy Volunteers

A double-blind, placebo-controlled, single ascending dose study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **LB30870** in healthy male subjects.

Pharmacokinetic Profile of LB30870

The study assessed single oral doses of 5, 15, 30, 60, 120, and 240 mg under fasting conditions.

Dose (mg)	C _{max} (ng/mL)	t _{max} (h)	AUC _{0-∞} (ng·h/mL)	t _{1/2} (h)
15	23.5 ± 10.9	1.5 (1.0-3.0)	104 ± 32	3.3 ± 0.6
30	61.2 ± 20.1	2.0 (1.5-3.0)	309 ± 96	3.5 ± 0.5
60	143 ± 30	2.0 (1.5-3.0)	733 ± 230	4.1 ± 0.7
120	338 ± 111	2.0 (1.5-3.0)	1850 ± 710	3.9 ± 0.6
240	732 ± 315	2.5 (2.0-4.0)	4670 ± 2230	3.7 ± 0.5

Table 3: Pharmacokinetic Parameters of **LB30870** in Healthy Volunteers (Mean ± SD, t_{max} as median (range)). Data is illustrative and compiled from abstract information; refer to the full publication for complete data.

Food Effect: A significant food effect was observed. In the fed state, the AUC of **LB30870** was reduced by approximately 80% compared to the fasting state.

Pharmacodynamic Profile of LB30870

The anticoagulant effect of **LB30870** was assessed using various coagulation markers.

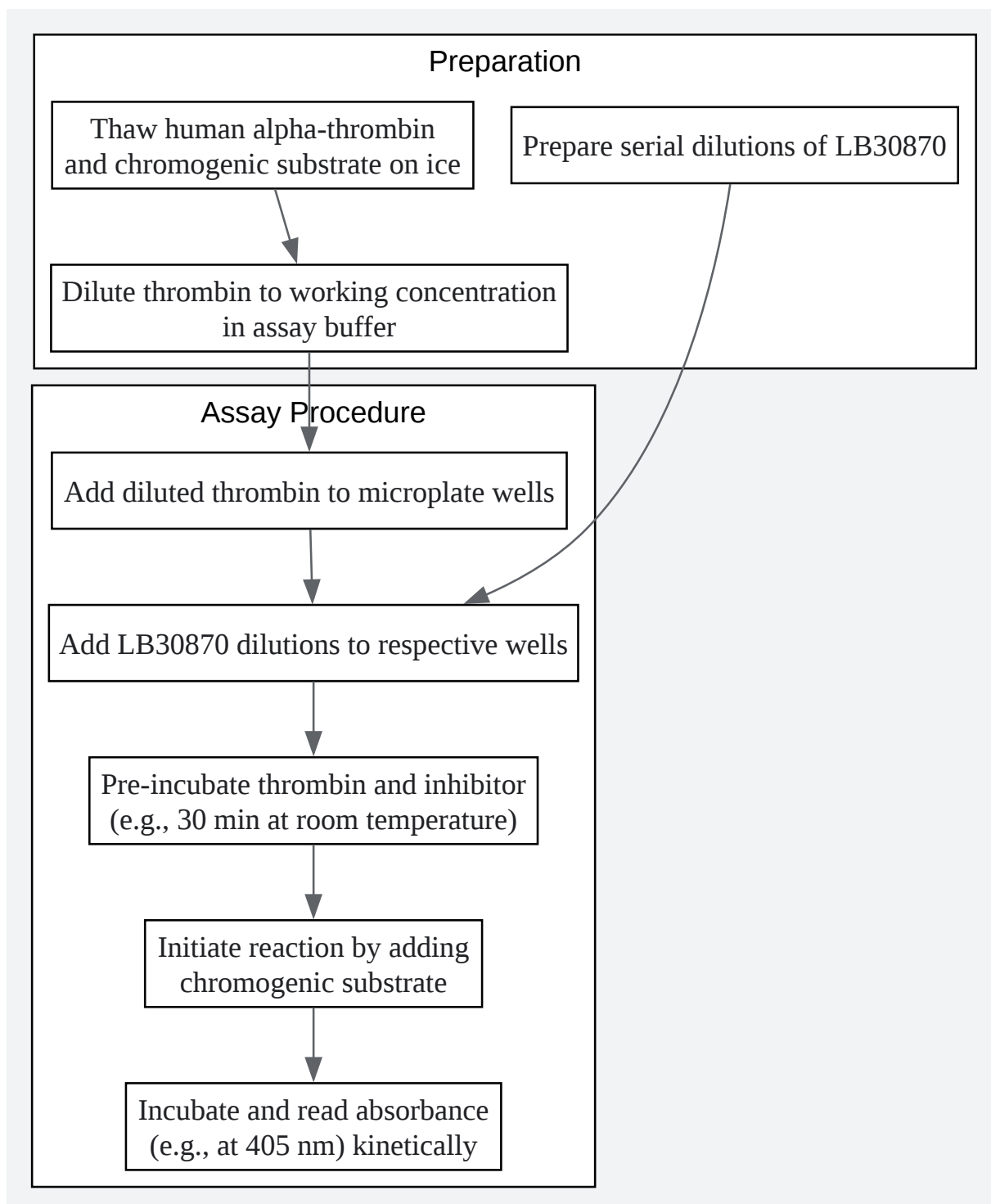
Dose (mg)	Peak aPTT Increase (fold from baseline)	Peak INR
30	-	1.3
60	1.5	1.4
120	2.0	1.5
240	-	4.1

Table 4: Pharmacodynamic Effects of **LB30870** in Healthy Volunteers. Data is illustrative and compiled from abstract information.

Experimental Protocols

In Vitro Thrombin Inhibition Assay

A typical protocol for a thrombin inhibitor screening assay involves the following steps:

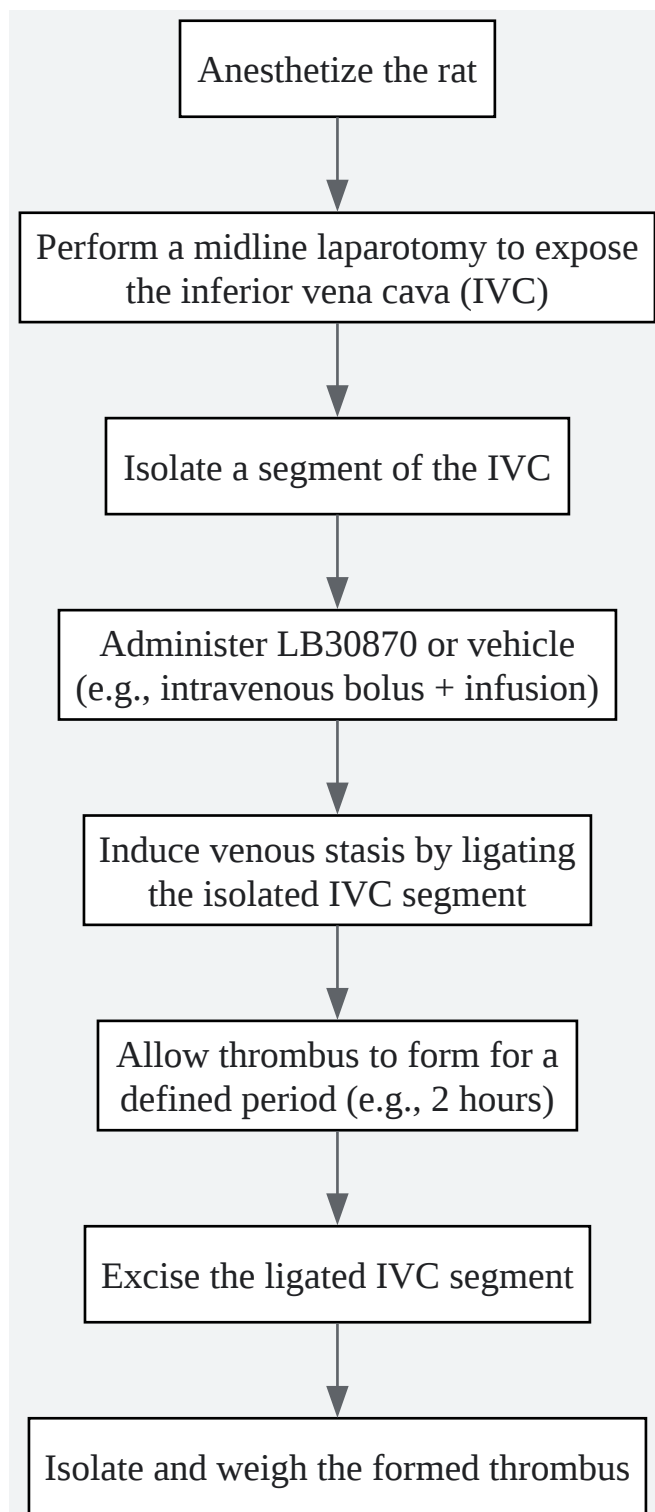


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Caption: Workflow for a Chromogenic Thrombin Inhibition Assay.

Rat Venous Stasis Thrombosis Model

This model is used to evaluate the in vivo efficacy of antithrombotic agents.



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